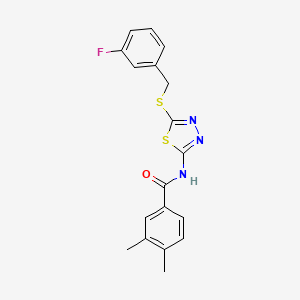

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with 3,4-dimethyl groups and a 3-fluorobenzylthio moiety at the 5-position of the thiadiazole ring. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS2/c1-11-6-7-14(8-12(11)2)16(23)20-17-21-22-18(25-17)24-10-13-4-3-5-15(19)9-13/h3-9H,10H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXXEQAWMVBUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions. This reaction forms the core thiadiazole structure.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazole ring in the presence of a base.

Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the dimethylbenzamide moiety to the thiadiazole ring. This can be achieved through an amide bond formation reaction using a suitable coupling reagent.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the thiadiazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorobenzyl group or other substituents.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

Biological Activities

Research indicates that N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide exhibits a range of biological activities:

- Antimicrobial Activity : Thiadiazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that compounds in this class can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Research suggests that thiadiazole derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis .

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. Thiadiazole derivatives have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

- Antiviral Activity : A study demonstrated that certain thiadiazole derivatives exhibited antiviral properties against HIV strains. Although this compound was not directly tested in this context, its structural similarities suggest potential for further investigation .

- MAO Inhibition : Research on related thiadiazole compounds indicated their potential as monoamine oxidase inhibitors (MAO-A), which could have implications for treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: The compound can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways and cellular processes.

Interacting with Receptors: The compound may interact with cell surface or intracellular receptors, modulating signal transduction pathways and cellular responses.

Inducing Apoptosis: In cancer cells, the compound may induce programmed cell death (apoptosis) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural analogs of this compound vary primarily in substituents on the benzamide ring and the thioether side chain. Key comparisons include:

Key Observations :

- Substituent Effects on Melting Points: Chloro and fluoro benzylthio derivatives (e.g., 138–140°C for 4-chlorobenzyl ) generally exhibit higher melting points compared to non-halogenated analogs, likely due to enhanced intermolecular interactions (e.g., halogen bonding).

- Electronic Effects : The electron-withdrawing fluorine atom in the 3-fluorobenzyl group could modulate the electron density of the thiadiazole ring, influencing reactivity and target binding .

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of the thiadiazole ring and the 3-fluorobenzyl group, contribute to its diverse biological effects.

Structural Features

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Thiadiazole Ring | A five-membered heterocyclic ring containing sulfur and nitrogen atoms. |

| Fluorobenzyl Group | Enhances lipophilicity and stability, potentially improving interactions with biological targets. |

| Dimethylbenzamide Moiety | Contributes to the compound's overall chemical reactivity and biological activity. |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular processes.

- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways critical for cell function.

- Membrane Disruption : The compound may affect cellular membrane integrity, leading to altered cellular functions or cell death.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Studies

A study conducted on various thiadiazole derivatives indicated that compounds similar to this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

Anticancer Activity

In vitro studies demonstrated that this compound could effectively inhibit the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway and inhibited the expression of anti-apoptotic proteins .

Summary Table of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate to High | Inhibition of bacterial growth |

| Anti-inflammatory | Moderate | Cytokine modulation |

| Anticancer | High | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.